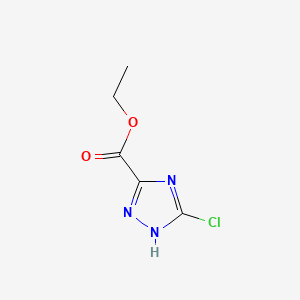

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHBIABCHFSRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680899 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774608-88-7 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate: A Guide to Starting Materials and Core Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. This molecule is a crucial heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. This document moves beyond simple protocols to explain the underlying chemical logic, ensuring that researchers can not only replicate but also adapt these methods for their specific needs.

The primary and most industrially relevant approach to synthesizing the target molecule involves a two-stage process: first, the construction of the core triazole ring to form a hydroxy-intermediate, followed by a robust chlorination step. We will dissect this primary pathway and explore viable alternative routes, focusing on the selection of starting materials and the rationale behind reaction conditions.

Primary Synthetic Pathway: Two-Stage Synthesis via Hydroxy Intermediate

The most common and scalable route proceeds through the synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate, which is subsequently chlorinated. This strategy is efficient as it builds the heterocyclic core first from simple, acyclic precursors.

Stage 1: Synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate

The formation of the 1,2,4-triazole ring can be achieved through several methods. The most authoritative approach involves the cyclocondensation of acylhydrazides with a suitable C2 synthon.

Method A: Cyclocondensation of Acylhydrazides with Ethyl 2-ethoxy-2-iminoacetate

This method provides a versatile entry to various 5-substituted 1,2,4-triazole-3-carboxylates.[1] For the synthesis of the unsubstituted 5-hydroxy variant, a simple acylhydrazide is used.

-

Causality Behind Experimental Choices: The reaction begins with the nucleophilic attack of the hydrazide on the iminoacetate, which is activated by its hydrochloride salt form. The subsequent thermal cyclization in a high-boiling solvent like diphenyl ether (Ph₂O) is an intramolecular condensation that expels ethanol and water to form the stable aromatic triazole ring. The use of a base is critical in the first step to deprotonate the hydrazide, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate [1]

-

Intermediate Formation: In a reaction vessel, a suitable acylhydrazide (1.0 eq) is dissolved in ethanol. To this solution, ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.1 eq) and a base such as triethylamine (NEt₃) (1.2 eq) are added. The mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate.

-

Cyclization: The crude intermediate is added to diphenyl ether. The mixture is heated to reflux for a short period (e.g., 1 minute) to induce thermal cyclization.

-

Workup and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed thoroughly with hexane, and can be recrystallized from a suitable solvent like toluene to afford the pure Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate.

Stage 2: Chlorination of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate

The conversion of the 5-hydroxy group (which exists in tautomeric equilibrium with the 5-oxo form) to the 5-chloro group is the final, critical step. This transformation is typically achieved using a potent chlorinating agent.

-

Expertise & Trustworthiness: This step requires stringent control over reaction conditions. The choice of chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is crucial. POCl₃ is often preferred for its efficacy in converting cyclic amides (lactams) and their vinylogous counterparts (like our triazolone) to the corresponding chlorides. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃) (5-10 eq) in a flask equipped with a reflux condenser and a gas outlet to a scrubbing system.

-

Reaction Execution: A catalytic amount of N,N-dimethylaniline (0.1 eq) is added. The mixture is heated to reflux (approx. 105-110 °C) and maintained at this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup and Isolation: The reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas. The resulting aqueous solution is neutralized with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography.

Visualization of the Primary Synthetic Pathway

The following diagram illustrates the two-stage synthesis from a generic acylhydrazide.

Caption: Primary two-stage synthesis of the target compound.

Alternative Synthetic Approaches

While the primary pathway is robust, alternative strategies starting from different materials are available and may be advantageous in specific contexts.

Alternative Route: Japp-Klingemann Reaction Followed by Cyclization

This route involves the synthesis of a key intermediate, an ethyl 2-chloro-2-hydrazonoacetate, which can then be cyclized to form a triazole ring. This is particularly relevant for synthesizing N-substituted triazoles.

-

Diazotization: An aromatic amine (e.g., p-anisidine) is treated with sodium nitrite and hydrochloric acid at low temperatures (-10 to -5 °C) to form a diazonium salt.[2][3]

-

Japp-Klingemann Reaction: The diazonium salt is then reacted with ethyl 2-chloroacetoacetate in the presence of a base like sodium acetate.[2][3] This coupling reaction forms an intermediate such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.

-

Cyclization: This chloro-hydrazono intermediate can then, in principle, be cyclized with a source of nitrogen (e.g., ammonia or a primary amine) to form the 1,2,4-triazole ring system.

This method offers a modular approach but involves the handling of potentially unstable diazonium salts. The advantage lies in the direct introduction of substituents on one of the triazole nitrogens.

Caption: Alternative synthesis via Japp-Klingemann reaction.

Data Summary: Comparison of Synthetic Routes

| Parameter | Primary Pathway (Two-Stage) | Alternative Pathway (Japp-Klingemann) |

| Key Starting Materials | Acylhydrazides, Ethyl 2-ethoxy-2-iminoacetate | Aromatic amines, Ethyl 2-chloroacetoacetate |

| Key Intermediates | Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate | Aryl diazonium salts, Ethyl 2-chloro-2-hydrazonoacetate |

| Key Transformations | Cyclocondensation, Aromatic Chlorination | Diazotization, Japp-Klingemann Coupling, Cyclization |

| Advantages | High yields, Scalable, Well-established | Modular, Allows for N-substitution |

| Challenges | Use of corrosive POCl₃, Anhydrous conditions | Handling of potentially unstable diazonium salts |

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the initial formation of a 5-hydroxy triazole intermediate followed by chlorination with an agent like phosphorus oxychloride. This method is well-documented, scalable, and provides high yields. Alternative routes, such as those employing the Japp-Klingemann reaction, offer flexibility for creating N-substituted analogues but introduce challenges related to the stability of diazonium intermediates. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and available starting materials. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.

References

Exploratory reactions of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

An In-Depth Technical Guide to the Exploratory Reactions of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 1,2,4-triazole ring system is a privileged scaffold, appearing in numerous clinically significant agents, including antifungal and anticancer drugs.[1][2][3][4] this compound emerges as a particularly valuable building block due to its trifunctional nature. It possesses three distinct, orthogonally reactive sites: a readily displaceable chloro group at the C5 position, a versatile ethyl ester at the C3 position, and an acidic N-H proton on the triazole ring. This unique combination allows for sequential and regioselective modifications, making it an ideal starting point for constructing diverse molecular libraries aimed at identifying novel therapeutic leads.

This guide provides a comprehensive exploration of the reactivity of this scaffold, moving beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations that guide experimental design. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles.

| Property | Value |

| Molecular Formula | C₅H₆ClN₃O₂[5][6] |

| Molecular Weight | 175.58 g/mol [6] |

| CAS Number | 774608-88-7[6] |

| Boiling Point | 337°C at 760 mmHg[6] |

| Density | 1.456 g/cm³[6] |

| Appearance | White powder solid (typical)[7] |

| Table 1: Physicochemical Properties of this compound. |

Part 1: Reactions at the C5-Chloro Position: Gateway to Molecular Diversity

The C5 position of the 1,2,4-triazole ring is electron-deficient, a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen atoms.[7] This inherent electronic property makes the attached chlorine atom an excellent leaving group, predisposing this site to two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism for substitution at the C5-chloro position is the SNAr pathway. This process involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. The choice of base and solvent is critical and is often dictated by the pKa of the incoming nucleophile.

Caption: General workflow for SNAr at the C5 position.

1.1.1 Experimental Protocol: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate

This protocol details the displacement of the C5-chloro group with an amino group, a common transformation for introducing a key pharmacophore.

Materials:

-

This compound

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Sealed reaction vessel (pressure tube)

-

Stir plate with heating

Procedure:

-

To a pressure tube, add this compound (1.0 eq).

-

Add ethanol to dissolve the starting material (approx. 5 mL per gram of starting material).

-

Add an excess of aqueous ammonia (10-20 eq).

-

Seal the vessel tightly. Caution: The reaction will generate pressure upon heating. Ensure the vessel is rated for the intended temperature and pressure.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction vessel to room temperature, then to 0°C in an ice bath before carefully opening.

-

Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent a powerful method for forming C-C, C-N, and C-O bonds, significantly expanding the accessible chemical space.[9] The chloro-triazole is a competent electrophilic partner in many of these transformations. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly noteworthy for its operational simplicity and broad functional group tolerance.[10]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

1.2.1 Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100°C under the inert atmosphere.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.

-

Dilute the reaction with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue via column chromatography on silica gel to afford the pure product.

Part 2: Transformations of the C3-Ethyl Carboxylate Group

The ethyl ester at the C3 position is a versatile handle for introducing further diversity, primarily through hydrolysis to the carboxylic acid, which can then be coupled to form amides, or through direct conversion to amides or reduction to an alcohol.

Saponification to the Carboxylic Acid

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step, creating an intermediate that is primed for amide bond formation.[11]

2.1.1 Experimental Protocol: Synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Materials:

-

This compound

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)

-

Hydrochloric Acid (HCl), 1N solution

-

Stir plate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Add an aqueous solution of LiOH (1.5-2.0 eq) to the mixture.

-

Stir vigorously at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl.

-

A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the product.

Amide Bond Formation

Amide bonds are a cornerstone of pharmaceuticals. Converting the ester or the derived carboxylic acid into an amide is a critical value-adding reaction. While direct aminolysis of the ester is possible, it often requires harsh conditions like microwave heating.[12] A more general and milder approach involves a two-step sequence: saponification followed by a standard coupling reaction.

Caption: Two-step workflow for amide synthesis.

2.2.1 Experimental Protocol: Two-Step Amide Synthesis

Materials:

-

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid (from protocol 2.1.1)

-

Desired amine (1.1 eq)

-

Coupling reagent (e.g., HATU, EDC/HOBt)

-

Organic base (e.g., DIPEA, Et₃N)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Inert atmosphere setup

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Add the coupling reagent (1.1-1.2 eq) and the organic base (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete as monitored by LC-MS (typically 2-12 hours).

-

Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile scaffold. The distinct reactivity of its three functional sites enables a logical and systematic approach to the synthesis of complex, highly functionalized molecules. The exploratory reactions detailed in this guide—nucleophilic substitution, cross-coupling, hydrolysis, and amidation—form the fundamental toolbox for any researcher working with this building block.

Future investigations could focus on expanding the scope of cross-coupling partners, exploring late-stage derivatization of the triazole N-H, and applying these synthetic strategies to the creation of targeted libraries for high-throughput screening in drug development programs. The continued exploration of this scaffold's chemistry is certain to yield novel compounds with significant biological and material applications.

References

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 4. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

An In-Depth Technical Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous FDA-approved drugs.[1][2][3] This prevalence is due to the triazole ring's unique electronic properties, metabolic stability, and its capacity for hydrogen bonding, which facilitates strong interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectral characteristics, synthesis, and chemical reactivity, thereby offering a foundational understanding for researchers aiming to leverage this versatile building block in their work.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings, dictating everything from appropriate solvents to reaction conditions. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 774608-88-7 | [4][5] |

| Molecular Formula | C₅H₆ClN₃O₂ | [4][6] |

| Molecular Weight | 175.58 g/mol | [4] |

| Appearance | White to off-white solid/powder | [7] (Typical for related compounds) |

| Boiling Point | 337°C at 760 mmHg | [4] |

| Density | 1.456 g/cm³ | [4] |

| Refractive Index | 1.545 | [4] |

| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF. Highly soluble in water.[2] | [2] |

| pKa | The N-H proton is acidic, with a pKa generally around 10 for 1,2,4-triazoles. | [2] |

Structural Elucidation & Spectral Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Understanding its expected spectral signature is crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic. Key signals would include a quartet around 4.50 ppm corresponding to the methylene protons (-OCH₂) of the ethyl group, a triplet around 1.45 ppm for the methyl protons (-CH₃), and a broad singlet at a lower field (often >10 ppm) for the acidic N-H proton of the triazole ring.[8] The specific chemical shifts can vary based on the solvent used.

-

¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment: the ester carbonyl (C=O) typically appears around 160 ppm, the two distinct aromatic carbons of the triazole ring would resonate between 140-150 ppm, the methylene carbon (-OCH₂) near 62 ppm, and the methyl carbon (-CH₃) around 14 ppm.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Characteristic absorption bands would include:

-

A broad peak around 3100-3300 cm⁻¹ for the N-H stretch.

-

A strong, sharp peak around 1720-1740 cm⁻¹ for the C=O stretch of the ester.

-

Several peaks in the 1400-1600 cm⁻¹ region corresponding to C=N and C-N stretching vibrations within the triazole ring.[3][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) at m/z 175.58.[4] Common fragmentation pathways could involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate moiety.[3]

Caption: Workflow for Spectroscopic Characterization.

Synthesis and Chemical Reactivity

The utility of this compound in drug development stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Synthetic Approach

While multiple routes to substituted 1,2,4-triazoles exist, a common and effective method involves the cyclocondensation of acylhydrazides.[8] A plausible synthesis for this specific molecule would start from an appropriate precursor, followed by cyclization and chlorination steps.

Generalized Experimental Protocol:

-

Formation of Acylamidrazone: A carboxylic acid hydrazide is reacted with an imidate, such as ethyl carbethoxyformimidate, in a suitable solvent like ethanol. This condensation reaction is typically performed at room temperature.[8]

-

Cyclization: The resulting acylamidrazone intermediate is then cyclized to form the triazole ring. This is often achieved by heating the reaction mixture, sometimes in a high-boiling point solvent like diphenyl ether, to drive the intramolecular dehydration.[8]

-

Chlorination: If the synthesis starts from a precursor with a hydroxyl or amino group at the 5-position, a subsequent chlorination step using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would be necessary to install the chloro substituent.

Caption: Plausible Synthetic Pathway.

Chemical Reactivity

The molecule possesses three key reactive sites, making it an exceptionally versatile scaffold for building molecular diversity.

-

5-Chloro Group: The chlorine atom is a good leaving group, making the C5 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide array of nucleophiles (amines, thiols, alcohols, etc.) to generate diverse libraries of 5-substituted triazoles. This is the most powerful feature for derivatization.

-

3-Ester Group: The ethyl ester is a classic functional group that can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled to form amides or other esters. It can also be directly converted to amides via aminolysis.

-

1-NH Group: The triazole N-H proton is acidic and can be deprotonated with a base.[2] The resulting anion is a potent nucleophile that can be readily alkylated or acylated at the N1 position, providing another axis for structural modification.[2]

Caption: Functional Group Reactivity Map.

Applications in Drug Discovery

The structural features of this compound make it an ideal starting point for drug discovery campaigns. The triazole core acts as a rigid scaffold that correctly orients substituents for interaction with protein binding sites. The dual functionality of the chloro and ester groups allows for the systematic and independent modification of two different positions on the molecule. This "two-handle" approach is highly valuable for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to optimize its biological activity and properties.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and highly tractable reactivity make it an invaluable building block. For researchers and drug development professionals, a thorough understanding of these core attributes is the first step toward unlocking its potential in the synthesis of novel therapeutic agents.

References

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. ijsr.net [ijsr.net]

- 4. echemi.com [echemi.com]

- 5. 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 774608-88-7 [chemicalbook.com]

- 6. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. ijbr.com.pk [ijbr.com.pk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS Number: 774608-88-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, with the CAS number 774608-88-7, is a heterocyclic compound that belongs to the triazole family. Triazoles are a significant class of nitrogen-containing heterocycles that are integral to the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this specific triazole derivative, alongside information for its procurement.

Chemical Identity and Physicochemical Properties

This compound is characterized by a five-membered triazole ring substituted with a chlorine atom, an ethyl carboxylate group, and a hydrogen atom. These functional groups are pivotal to its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 774608-88-7 | [4][5] |

| Molecular Formula | C5H6ClN3O2 | [4] |

| Molecular Weight | 175.58 g/mol | [4] |

| Density | 1.456 g/cm³ | [4] |

| Boiling Point | 337°C at 760 mmHg | [4] |

| Flash Point | 157.6°C | [4] |

| Refractive Index | 1.545 | [4] |

| InChI Key | WBHBIABCHFSRAJ-UHFFFAOYSA-N | [4] |

| Synonyms | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER, 1H-1,2,4-Triazole-3-carboxylic acid, 5-chloro-, ethyl ester | [4] |

While specific experimental data on the biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, the broader family of 1,2,4-triazole derivatives is renowned for a wide spectrum of pharmacological activities. These include antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The biological effects of triazoles are often attributed to their ability to interact with metalloenzymes, leveraging the nitrogen atoms of the triazole ring to coordinate with metal ions in the active sites of these enzymes.

Synthesis and Reactivity

The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates can be achieved through the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[6] This approach is a key method for creating the core triazole structure, which can then be further modified.

Caption: General synthesis pathway for 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

The chloro- and ethyl carboxylate- moieties on the triazole ring of the title compound offer versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical research.

Potential Applications in Research and Development

Given the established biological activities of the triazole scaffold, this compound serves as a key building block for the synthesis of novel bioactive compounds.[6] Researchers can utilize this compound as a starting material to explore new chemical space in the quest for more effective and safer therapeutic agents and crop protection chemicals. Its utility as a research chemical is highlighted by its availability from various suppliers.[7]

Safety and Handling

-

Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Suppliers

This compound is available from a number of chemical suppliers catering to the research and development community. A selection of these suppliers is listed below.

Table 2: Selected Suppliers of this compound

| Supplier | Location | Website |

| HANGZHOU TIANYE CHEMICALS CO., LTD | China | --INVALID-LINK--[4] |

| Sapphire Bioscience | Australia | --INVALID-LINK--[7] |

| CymitQuimica | Spain | --INVALID-LINK-- |

| CHIRALEN | USA | --INVALID-LINK-- |

| Oakwood Chemical | USA | --INVALID-LINK-- |

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemical research. While direct biological data for this specific compound is limited, the well-established and diverse activities of the broader triazole class underscore its importance as a scaffold for the development of novel, biologically active molecules. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.

References

An In-Depth Technical Guide on the Tautomeric Forms of 1,2,4-Triazole and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, largely due to its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionality of molecules incorporating this heterocycle is critically dependent on their structural dynamics, particularly prototropic tautomerism. This guide provides a comprehensive examination of the tautomeric forms of 1,2,4-triazole, focusing on the core principles of their stability, the factors influencing tautomeric equilibrium, and the advanced methodologies employed for their characterization.

Introduction to Tautomerism in 1,2,4-Triazoles

1,2,4-triazole is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms.[2] Prototropic tautomerism in the 1,2,4-triazole ring involves the migration of a proton between the nitrogen atoms.[1][3] This dynamic equilibrium results in the existence of multiple isomers, primarily the 1H, 2H, and 4H tautomers, distinguished by the position of the hydrogen atom on the nitrogen atoms of the ring.[2] For the unsubstituted 1,2,4-triazole, two principal tautomeric forms are considered: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[4][5] A third, generally less stable tautomer, 2H-1,2,4-triazole, is also a consideration, particularly in substituted derivatives.

The stability and prevalence of these tautomers are of paramount importance as they dictate the molecule's three-dimensional structure, hydrogen bonding capabilities, electronic distribution, and lipophilicity.[1] Consequently, understanding and predicting the dominant tautomeric form is a critical aspect of drug design and the development of new materials.

The Tautomeric Forms of 1,2,4-Triazole

The fundamental tautomeric equilibrium in the 1,2,4-triazole ring system is illustrated below. This process, known as annular tautomerism, involves the migration of a proton among the nitrogen atoms of the heterocyclic ring.[1]

Caption: Prototropic tautomerism in the 1,2,4-triazole ring.

In addition to annular tautomerism, substituted 1,2,4-triazoles can exhibit other forms of tautomerism. For instance, 1,2,4-triazol-5-one derivatives can undergo keto-enol tautomerism, while their sulfur analogs, 1,2,4-triazole-5-thiones, exist in a thione-thiol equilibrium.[1] Quantum chemical calculations have indicated that for 1,2,4-triazole-3-thione and its derivatives, the thione form is the more predominant and stable species in the gas phase.[1]

Relative Stability of 1,2,4-Triazole Tautomers

The relative stability of the 1,2,4-triazole tautomers is a subject of extensive experimental and computational investigation. The consensus from these studies is a clear hierarchy in their thermodynamic stability.

Unsubstituted 1,2,4-Triazole

For the parent 1,2,4-triazole, both experimental and computational studies consistently demonstrate that the 1H-tautomer is the most stable form .[1][2] Experimental evidence from microwave spectroscopy has confirmed the predominance of the unsymmetrical 1H-tautomer in the vapor phase.[3][6] Neutron diffraction studies have also identified the 1H-form in the crystalline state.[3]

Computational studies further reinforce these findings, with calculations showing the 1H-form to be more stable than the 4H-tautomer by more than 6 kcal/mol.[3] This enhanced stability of the 1H-tautomer is often attributed to reduced repulsion between the lone pairs of electrons on the adjacent nitrogen atoms compared to the 4H-tautomer.[3] The 2H-tautomer is generally considered the least stable of the three.

| Tautomer | Relative Energy (kcal/mol) | Method | Reference |

| 1H-1,2,4-triazole | 0.0 | Computational | [3] |

| 4H-1,2,4-triazole | > 6.0 | Computational | [3] |

| 2H-1,2,4-triazole | Higher than 4H | Computational |

Factors Influencing Tautomeric Stability

The delicate equilibrium between tautomeric forms can be significantly influenced by a variety of factors.[1]

-

Substituent Effects: The nature and position of substituents on the triazole ring play a crucial role in determining the predominant tautomer.[2][3] Electron-donating and electron-withdrawing groups can alter the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms.[2][7] For instance, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to attach to the nitrogen atom (position 1 or 2) that is closer to the more electron-releasing substituent.[3][7] In the case of 3-amino-5-(het)aryl-1,2,4-triazoles, the molecules are found to exist in the 1H and 2H forms, with the 4H form not being observed in either the solid state or in solution.[3] The thermodynamic stability of the 2H form increases with the electron-withdrawing properties of the substituents.[3]

-

Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[8] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.[8][9] Computational studies have demonstrated that the relative stability of tautomers can even be reversed when transitioning from the gas phase to a polar solvent.[8]

-

Intramolecular Hydrogen Bonding: The possibility of forming intramolecular hydrogen bonds between the triazole ring and a substituent can also influence tautomer stability.[10][11] For example, in certain substituted triazoles, an intramolecular hydrogen bond can lock the molecule into a specific tautomeric conformation.[11]

Methodologies for Tautomer Characterization

A multi-faceted approach that combines spectroscopic techniques with computational modeling is typically necessary to unambiguously determine the predominant tautomeric form and to study the dynamics of the equilibrium.[1][2]

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating tautomeric equilibria in solution.[2][12] The chemical shifts of ¹H, ¹³C, and ¹⁵N are highly sensitive to the electronic environment of the nuclei, which differs between tautomers.[12] For example, the chemical shift of the N-H proton is particularly informative for distinguishing between different tautomers.[2] Two-dimensional NMR experiments, such as HMBC and HSQC, are invaluable for the structural assignment of the major tautomer.[2]

X-Ray Crystallography: Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[13][14] This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths and the positions of all atoms, including the tautomeric hydrogen.[13] This information is crucial for validating computational models and for understanding intermolecular interactions in the crystalline phase.[13]

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy: IR spectroscopy is useful for identifying functional groups that are characteristic of different tautomers, such as C=S stretching in thione forms.[1][2] UV/Vis spectroscopy can distinguish between tautomers based on their different electronic transitions, with the absorption maxima (λmax) being indicative of the predominant form in solution.[2][3]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers.[3][7] These methods allow for the calculation of thermodynamic parameters such as Gibbs free energy (ΔG) and electronic energy (ΔE) for each tautomer.[1]

Typical Computational Workflow:

Caption: Integrated workflow for the investigation of 1,2,4-triazole tautomerism.

Detailed Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

Objective: To determine the predominant tautomeric form of a substituted 1,2,4-triazole in solution.

Materials:

-

Substituted 1,2,4-triazole compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the 1,2,4-triazole derivative in a suitable volume of deuterated solvent (typically 0.6-0.7 mL) in an NMR tube.[12]

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shift and integration of the N-H proton signal, as well as any substituent protons that may be affected by the tautomeric equilibrium.

-

¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are indicative of the electronic distribution and can help to distinguish between tautomers.[12]

-

¹⁵N NMR Spectroscopy: If feasible, acquire a ¹⁵N NMR spectrum. The nitrogen chemical shifts are highly sensitive to the position of the proton and provide direct evidence of the tautomeric form.

-

2D NMR Spectroscopy (HMBC, HSQC): Perform Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments to establish correlations between protons and carbons (and nitrogens, if applicable). These correlations are crucial for unambiguous assignment of the signals to a specific tautomer.

-

Data Analysis:

-

Compare the observed chemical shifts with values reported for similar compounds or with those predicted from DFT calculations for each possible tautomer.[12]

-

Use the integration of distinct signals in the ¹H NMR spectrum to quantify the relative populations of the different tautomers in the equilibrium mixture.[12]

-

Conclusion

The tautomerism of 1,2,4-triazoles is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and materials science. The 1H-tautomer is generally the most stable form for the unsubstituted ring, but this preference can be modulated by substituents, solvent effects, and intramolecular interactions. A thorough understanding of these phenomena, achieved through a synergistic combination of advanced spectroscopic and computational methods, is essential for the rational design of novel 1,2,4-triazole-based molecules with desired properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

A Senior Application Scientist's Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate: A Versatile Heterocyclic Building Block

Introduction: The Strategic Value of a Trifunctional Heterocycle

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate stands out as a preeminent building block, particularly for researchers in medicinal chemistry and agrochemical development. Its value lies in the orthogonal reactivity of its three key functional groups: a reactive chloro-substituent, a modifiable ethyl ester, and the biologically significant 1,2,4-triazole core. The chlorine atom at the C5 position serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions. The ethyl carboxylate at C3 provides a gateway for conversion into amides, acids, and other derivatives. The triazole ring itself is a well-established pharmacophore, known to impart favorable properties such as metabolic stability, hydrogen bonding capability, and potent biological activity.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this powerful synthetic intermediate.

Core Synthesis: Constructing the Triazole Framework

The synthesis of substituted ethyl 1,2,4-triazole-3-carboxylates is typically achieved through a cyclocondensation strategy. A common and efficient method involves the reaction of acylhydrazides with an appropriate C2 synthon, such as ethyl 2-ethoxy-2-iminoacetate.[3][4] The subsequent thermal-induced intramolecular condensation of the resulting intermediate yields the desired triazole ring.[3] For the specific synthesis of the 5-chloro derivative, a plausible and established route begins with the cyclocondensation of oxalyl chloride mono-hydrazide with an imidate, followed by a chlorination step.

Experimental Protocol: Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates

A general, two-step procedure for analogous compounds is described below, which serves as a foundational method for accessing the core triazole structure.[4][5]

-

Formation of the Acylamidrazone Intermediate:

-

To a solution of ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) in ethanol, add triethylamine (1.2 eq) at room temperature.

-

Add the desired acylhydrazide (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

The precipitated product, an ethyl 2-(2-acylhydrazono)-2-aminoacetate, is collected by filtration, washed with cold ethanol, and used in the next step without further purification.

-

-

Cyclization to the 1,2,4-Triazole:

-

Suspend the crude intermediate from the previous step in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to reflux (approx. 259 °C) for a short period (typically 1-5 minutes) to induce intramolecular cyclization and dehydration.

-

Allow the reaction mixture to cool to approximately 40°C.

-

The precipitated ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate is collected by filtration.

-

The crude product is washed thoroughly with hexane and recrystallized from a suitable solvent like toluene to afford the pure compound.

-

Note: For the title compound, subsequent chlorination of the 5-hydroxy tautomer would be required.

The Chemistry of a Privileged Scaffold: Reactions and Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Nucleophilic Aromatic Substitution (SNAr) at C5

The electron-withdrawing nature of the triazole ring and the adjacent ester group activates the C5 position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution. This reaction is a cornerstone for introducing diverse functionalities.

-

Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the attack of a nucleophile forms a resonance-stabilized anionic σ-complex. The subsequent loss of the chloride ion restores the aromaticity of the triazole ring. This pathway allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles.[6][7]

References

Methodological & Application

Protocol for the Regioselective N-Alkylation of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

An Application Note for Drug Development Professionals

Abstract

N-substituted 1,2,4-triazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic introduction of alkyl groups onto the triazole core is a critical synthetic step that profoundly influences a molecule's pharmacological profile, including its binding affinity, metabolic stability, and solubility.[1] However, the N-alkylation of asymmetrically substituted 1,2,4-triazoles is complicated by the presence of multiple nucleophilic nitrogen atoms, leading to challenges in regioselectivity.[2][3] This application note provides a comprehensive guide to the N-alkylation of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, a versatile building block in drug discovery. We will dissect the mechanistic principles governing regioselectivity and present a detailed, field-proven protocol designed for reproducibility and scalability.

The Challenge of Regioselectivity in 1,2,4-Triazole Alkylation

The 1,2,4-triazole ring contains three nitrogen atoms, and in an unsubstituted state, it exists as a dynamic equilibrium of 1H and 4H tautomers.[4] For a substituted triazole like this compound, alkylation can potentially occur at the N1, N2, or N4 positions, yielding a mixture of constitutional isomers. Controlling the site of alkylation is paramount, as each regioisomer will possess a distinct biological and physicochemical profile.

The regiochemical outcome is not random; it is a predictable consequence of a delicate interplay between electronic effects, steric hindrance, and the specific reaction conditions employed.[3][5][6]

-

Electronic Effects: The electron-withdrawing nature of the chloro and ethyl carboxylate substituents decreases the electron density of the triazole ring, influencing the relative nucleophilicity of the nitrogen atoms. The N-H proton is acidic, with a pKa comparable to other 1,2,4-triazoles (around 10.26), facilitating deprotonation to form a triazolate anion.[4] The distribution of negative charge in this anion is key to determining the kinetic and thermodynamic products.

-

Steric Hindrance: Bulky substituents on the triazole ring or the use of a sterically demanding alkylating agent will favor reaction at the most accessible nitrogen atom.[3] In our target molecule, the C5 position is more sterically encumbered than the C3 position, which can influence the preference for N1 versus N2 alkylation.

-

Reaction Conditions: The choice of base, solvent, counter-ion, and temperature has the most dramatic impact on regioselectivity.[5][6] The solvent and base combination dictates the aggregation state and solvation of the triazolate anion, which in turn affects the availability of each nitrogen atom for nucleophilic attack.[3] For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a non-polar solvent like THF has been reported to provide a consistent and high N1-selectivity for many 1,2,4-triazoles.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate for Advanced Synthesis

Introduction: The Strategic Value of a Functionalized Triazole Core

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, unique electronic properties, and its capacity to engage in hydrogen bonding and dipole interactions with biological targets.[1][2] This heterocyclic scaffold is present in numerous FDA-approved drugs, demonstrating its value in developing effective therapeutic agents against a wide range of diseases, including fungal infections and cancer.[3][4][5]

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS: 774608-88-7) is a particularly valuable building block for drug discovery and chemical biology.[6][7] Its structure is pre-functionalized with two key handles for chemical modification: an ethyl ester at the 3-position and, critically, a reactive chlorine atom at the 5-position. The electron-deficient nature of the 1,2,4-triazole ring makes this C5 position susceptible to nucleophilic substitution, providing a reliable and versatile route for introducing molecular diversity.[8]

While not a direct participant in the canonical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction—which forms a 1,2,3-triazole ring[9][10]—this reagent is expertly suited for "click-like" modular synthesis. By using the 5-chloro position as a robust attachment point, researchers can rapidly generate libraries of complex molecules, effectively "clicking" new functionalities onto the stable triazole core. This document provides detailed protocols for leveraging this reactivity, including a pathway to convert the molecule into a true CuAAC-compatible reagent.

| Compound Property | Value |

| CAS Number | 774608-88-7[11] |

| Molecular Formula | C₅H₆ClN₃O₂[12] |

| Molecular Weight | 175.58 g/mol [11] |

| Boiling Point | 337°C at 760 mmHg[11] |

| Density | 1.456 g/cm³[11] |

Core Application: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The primary application of this compound involves the displacement of the C5 chloride by a wide range of nucleophiles. This SNAr reaction is facilitated by the electron-withdrawing nitrogen atoms in the triazole ring, which stabilize the intermediate Meisenheimer complex. This approach allows for the covalent attachment of azides, thiols, amines, and other functional groups, serving as a powerful tool for lead optimization and the development of chemical probes.

Caption: General workflow for functionalizing the triazole core.

Protocol 1: General Procedure for SNAr with Thiol Nucleophiles

This protocol describes a representative procedure for displacing the 5-chloro group with a thiol, a common strategy for introducing linkers or pharmacophores.

Principle: The reaction proceeds via an addition-elimination mechanism. A non-nucleophilic base deprotonates the thiol to form a more potent thiolate nucleophile. The thiolate then attacks the electron-deficient C5 carbon of the triazole ring, leading to the displacement of the chloride leaving group. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base without impeding the nucleophile.

Materials:

-

This compound (1.0 eq)

-

Desired Thiol (e.g., benzyl mercaptan) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware

-

Thin Layer Chromatography (TLC) plate (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

-

Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild, effective base for deprotonating the thiol without hydrolyzing the ester.

-

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration). Add the thiol (1.1 eq) to the mixture dropwise at room temperature.

-

Causality: Using a slight excess of the thiol ensures the complete consumption of the starting chloro-triazole.

-

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting material spot is no longer visible.

-

Causality: Heating provides the necessary activation energy for the substitution reaction. Reaction times can vary from 2 to 12 hours depending on the reactivity of the thiol.

-

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Causality: The water quench dissolves the inorganic salts (K₂CO₃ and KCl byproduct). The desired product, being more organic, partitions into the ethyl acetate layer.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Causality: The water wash removes residual DMF, while the brine wash removes residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Ethyl 5-(thioether)-1H-1,2,4-triazole-3-carboxylate.

| Parameter | Typical Conditions for SNAr | Rationale |

| Nucleophile (Nu-H) | Thiols, Azides (NaN₃), Amines, Alcohols | Choice of nucleophile determines the final functionality. |

| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | Base choice depends on nucleophile pKa and reaction sensitivity. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred to enhance nucleophilicity. |

| Temperature | 25 °C to 100 °C | Higher temperatures may be needed for less reactive nucleophiles. |

Advanced Application: Conversion to a Click-Ready Azide Reagent

To fully integrate this compound into the CuAAC click chemistry workflow, it must first be converted into an azide. This creates a highly valuable, bifunctional building block that contains both a handle for click chemistry (the azide) and another for further modification (the ester).

Caption: Pathway to a CuAAC-compatible building block.

Protocol 2: Synthesis and Use of Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate

Part A: Synthesis of the Azido-Triazole Intermediate

Principle: This is a specific application of the SNAr reaction detailed in Protocol 1, using sodium azide as the nucleophile. Sodium azide is an excellent nucleophile for this transformation.

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard workup and purification reagents as listed in Protocol 1.

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with acids and metals.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.

-

Causality: A larger excess of sodium azide helps drive the reaction to completion.

-

-

Reaction and Monitoring: Stir the mixture at 50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

-

Workup and Purification: Follow the workup and purification steps (4-7) as described in Protocol 1. The product, Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate, is typically a stable solid that can be stored for future use.

Part B: CuAAC Click Reaction with the Azido-Triazole

Principle: The newly synthesized azido-triazole is now a substrate for the CuAAC reaction.[13] A copper(I) catalyst, generated in situ from the reduction of copper(II) sulfate by sodium ascorbate, catalyzes the cycloaddition between the azide and a terminal alkyne.[14] This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[10][15] A stabilizing ligand like THPTA is often used in aqueous media to protect the catalyst and improve efficiency.[13][14]

Materials:

-

Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate (1.0 eq)

-

A terminal alkyne (e.g., phenylacetylene) (1.0 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

-

Sodium Ascorbate (0.10 eq, 10 mol%)

-

Solvent system (e.g., 1:1 t-BuOH:H₂O)

Step-by-Step Methodology:

-

Reaction Setup: In a vial, dissolve the terminal alkyne (1.0 eq) and the synthesized Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in the t-BuOH:H₂O solvent system.

-

Catalyst Addition: To the vial, add an aqueous solution of CuSO₄·5H₂O (5 mol%).

-

Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (10 mol%). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Causality: Sodium ascorbate is the reducing agent that generates the catalytically active Cu(I) from the more stable Cu(II) salt. An excess is used to prevent re-oxidation by dissolved oxygen.[14]

-

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the final triazole-linked conjugate.

Conclusion

This compound is a powerful and versatile building block. While its 1,2,4-triazole core distinguishes it from the 1,2,3-triazoles formed in classic CuAAC reactions, its true value lies in the strategic reactivity of the C5-chloro group. By employing robust nucleophilic substitution protocols, researchers can rapidly and efficiently introduce diverse functionalities. Furthermore, a straightforward conversion to its 5-azido analog transforms it into a high-value reagent for direct use in the premier click chemistry ligation, bridging the worlds of triazole chemistry and bioorthogonal conjugation.

References

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. This compound | 774608-88-7 [sigmaaldrich.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. echemi.com [echemi.com]

- 12. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: A Strategic Guide to Developing Novel Antifungal Agents from Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of new antifungal agents.[1] The 1,2,4-triazole scaffold is a cornerstone in antifungal therapy, forming the core of highly successful drugs like fluconazole and voriconazole.[2][3] These agents typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] This guide provides a detailed strategic framework and actionable protocols for the development of novel antifungal drug candidates, using Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate as a versatile and reactive starting material.

Our approach is structured as a multi-stage drug discovery cascade, beginning with the synthesis of a diverse chemical library, followed by a rigorous screening funnel to identify promising lead compounds for further investigation.

Part 1: Rationale and Synthetic Strategy

This compound is an ideal starting scaffold for several reasons. It possesses three key reactive sites that can be selectively modified to generate vast chemical diversity:

-

C5-Chloro Group: Amenable to nucleophilic aromatic substitution, allowing the introduction of various amine, thiol, or alcohol-containing fragments. This position is crucial for modulating the compound's interaction with the target enzyme and its physicochemical properties.

-

C3-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides. This site influences solubility, cell permeability, and potential interactions with biological targets.

-

N1-Proton: The acidic proton on the triazole ring can be removed to facilitate N-alkylation, introducing side chains that can mimic those of known antifungal agents and explore new binding pockets.

The overall strategy is to create a library of compounds by systematically modifying these positions and then to evaluate their biological activity to establish Structure-Activity Relationships (SAR).[6][7]

General Synthetic Protocol: Library Generation

This protocol outlines a general approach to derivatization. Specific reaction conditions (solvent, temperature, base) must be optimized for each unique substrate.

1.1. Synthesis of C5-Substituted Amine Derivatives (Nucleophilic Aromatic Substitution)

-

Objective: To replace the C5-chloro group with a diverse set of primary or secondary amines.

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile).

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Add the desired amine (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction at 80-120 °C and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

1.2. Synthesis of C3-Amide Derivatives

-

Objective: To convert the C3-ester into various amides. This is typically performed after substitution at the C5 position.

-

Procedure:

-

Hydrolyze the C3-ethyl ester of a C5-substituted triazole to the corresponding carboxylic acid using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water mixture.

-

Activate the resulting carboxylic acid using a peptide coupling agent such as HATU or EDC/HOBt in DMF.

-

Add the desired primary or secondary amine (1.2 equivalents) and a base like DIPEA (2 equivalents).

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up and purify the product as described in step 1.1.

-

Part 2: Antifungal Screening Cascade

Once a library of derivatives has been synthesized and characterized (e.g., via NMR and MS)[2][8], the next stage is to screen for antifungal activity. This is best approached as a tiered cascade to efficiently manage resources.

Workflow for Antifungal Screening

Caption: High-throughput screening cascade for antifungal drug discovery.

Protocol 2.1: Broth Microdilution for MIC Determination (CLSI M27/M60)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[9][10][11]

-

Objective: To quantify the potency of "hit" compounds by determining the lowest concentration that inhibits visible fungal growth.

-

Materials:

-

RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.

-

96-well U-bottom microtiter plates.

-

Fungal isolates (e.g., Candida albicans ATCC 90028).

-

Test compounds dissolved in DMSO.

-

Positive control drug (e.g., Fluconazole).

-

-

Procedure:

-

Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

-

Compound Dilution: Prepare a 2x working stock of each compound in RPMI medium. Perform serial two-fold dilutions in a separate 96-well plate to create a concentration gradient (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Plate Inoculation: Add 100 µL of the 2x compound dilutions to the corresponding wells of the test plate. Add 100 µL of the final fungal inoculum to each well.

-

Controls: Include a sterility control (medium only), a growth control (inoculum in medium, no drug), and a positive control drug (e.g., Fluconazole).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control.

-

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Data from the antifungal screening must be systematically analyzed to guide the synthesis of more potent and selective compounds.[12]

Hypothetical SAR Data Analysis

| Compound ID | C5-Substituent | C3-Substituent | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| Parent | -Cl | -COOEt | >64 | >64 |

| A-1 | -NH(CH₂CH₂OH) | -COOEt | 32 | 64 |

| A-2 | -NH(4-F-phenyl) | -COOEt | 8 | 16 |

| B-1 | -NH(4-F-phenyl) | -COOH | 16 | 32 |

| B-2 | -NH(4-F-phenyl) | -CONH(CH₃) | 2 | 4 |

| B-3 | -NH(4-F-phenyl) | -CONH(benzyl) | 4 | 8 |

-

Analysis:

-

Replacing the C5-Cl with an amine improves activity (compare Parent vs. A-1, A-2).

-

Aromatic amines at C5 appear more effective than aliphatic ones (A-2 vs. A-1).

-

Converting the C3-ester to a small amide significantly boosts potency (A-2 vs. B-2), suggesting a key hydrogen bond interaction.

-

Larger groups on the amide may be detrimental (B-2 vs. B-3).

-

Part 4: Mechanism of Action and Safety Profiling

For lead compounds, it is crucial to confirm their mechanism of action (MoA) and assess their preliminary safety profile.

Protocol 4.1: Ergosterol Biosynthesis Inhibition Assay

-

Objective: To determine if lead compounds inhibit the ergosterol pathway, which is the known target of azole antifungals.[1][13]

-

Principle: Fungal cells treated with an ergosterol synthesis inhibitor will accumulate precursor sterols (like lanosterol) and show a depletion of ergosterol. This change can be quantified by gas chromatography-mass spectrometry (GC-MS).

-

Procedure:

-

Grow fungal cells to mid-log phase in a suitable broth medium.

-

Expose the cells to the test compound at its MIC and 4x MIC for several hours. Include a no-drug control and a positive control (e.g., Voriconazole).

-

Harvest the cells, wash, and perform a saponification of the cell pellet using alcoholic potassium hydroxide to extract non-saponifiable lipids (sterols).

-

Extract the sterols into n-heptane.

-

Derivatize the sterols to make them volatile (e.g., silylation) and analyze the profile by GC-MS.

-

Compare the sterol profile of treated cells to control cells. A significant reduction in the ergosterol peak and the appearance of precursor peaks confirms the MoA.

-

Ergosterol Biosynthesis Pathway

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]